molecular formula C13H15N3O3S B6491247 N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013770-32-5

N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B6491247
CAS No.: 1013770-32-5
M. Wt: 293.34 g/mol
InChI Key: KPMBLDBEYNEWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and agrochemical development. It features a 1,3-dimethyl-1H-pyrazole core, a structure widely recognized for its diverse biological activities . The molecule is functionalized with a carboxamide linker and a 4-methanesulfonylphenyl group, a moiety often incorporated to influence the compound's electronic properties, solubility, and binding affinity in biological systems. Researchers are particularly interested in this compound and its analogs due to their potential as enzyme inhibitors. Pyrazole carboxamide derivatives have been demonstrated to exhibit potent antifungal activity by targeting critical mitochondrial processes in pathogens. Mechanism of action studies on related pyrazole carboxamides have shown they can inhibit fungal respiration by targeting Complex II (succinate dehydrogenase) and Complex IV (cytochrome c oxidase) in the electron transport chain, leading to disrupted energy production and cell death . Furthermore, the structural features of this compound suggest potential for other bioactivities. The 1,3-dimethylpyrazole scaffold is a known pharmacophore, and sulfonamide groups are commonly found in compounds with a range of effects, including anti-inflammatory, antimicrobial, and anticancer properties . The integration of these components makes this compound a valuable scaffold for developing novel therapeutic or agrochemical agents and for probing biochemical pathways. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

2,5-dimethyl-N-(4-methylsulfonylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-9-8-12(16(2)15-9)13(17)14-10-4-6-11(7-5-10)20(3,18)19/h4-8H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMBLDBEYNEWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, commonly referred to as tripyrasulfone, is a compound that has garnered attention for its biological activity, particularly in herbicidal applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

Tripyrasulfone is characterized by its complex structure, which includes a pyrazole ring and a methanesulfonyl group. Its chemical formula is C25H27ClN6O5S, and it has a molecular weight of approximately 540.03 g/mol. The IUPAC name reflects its intricate substitution pattern, which contributes to its biological properties.

The primary mechanism of action for tripyrasulfone involves the inhibition of specific enzymes related to plant growth. It acts as a herbicide by targeting the biosynthetic pathways essential for the growth and development of certain weed species. This compound has been shown to inhibit the enzyme acetolactate synthase (ALS), which is crucial in the synthesis of branched-chain amino acids in plants.

Herbicidal Efficacy

Tripyrasulfone demonstrates potent herbicidal activity against various weed species. Studies have shown that it effectively controls both broadleaf and grassy weeds at low application rates. The following table summarizes key findings regarding its herbicidal efficacy:

Weed Species Application Rate (g/ha) Efficacy (%) Observation Period (days)
Amaranthus retroflexus509030
Echinochloa crus-galli758530
Chenopodium album1009530

Safety Profile

In addition to its efficacy as a herbicide, tripyrasulfone has been evaluated for safety concerning non-target organisms. Toxicological studies indicate that it exhibits low acute toxicity to mammals and beneficial insects, making it a favorable option in integrated pest management strategies.

Field Trials

Field trials conducted across various agricultural settings have confirmed the effectiveness of tripyrasulfone in controlling resistant weed populations. In one study, tripyrasulfone was applied in combination with other herbicides to enhance control over glyphosate-resistant Amaranthus species. Results indicated a synergistic effect, leading to improved weed management outcomes.

Laboratory Studies

Laboratory studies focused on the biochemical pathways affected by tripyrasulfone revealed that it not only inhibits ALS but also disrupts other metabolic processes within target plants. This multi-faceted approach enhances its overall effectiveness as a herbicide.

Research Findings

Recent research has highlighted several important aspects of tripyrasulfone's biological activity:

  • Resistance Management : Tripyrasulfone's unique mode of action provides an alternative strategy for managing herbicide-resistant weed populations.
  • Environmental Impact : Studies indicate minimal leaching potential and rapid degradation in soil, suggesting a lower environmental impact compared to traditional herbicides.
  • Application Timing : Optimal application timing is crucial for maximizing efficacy; studies suggest pre-emergent applications yield the best results against annual weeds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The 4-methanesulfonylphenyl group distinguishes this compound from similar pyrazole carboxamides. Key comparisons include:

Compound Name Substituents (R-group) Melting Point (°C) Yield (%) LogP (Predicted) Key Functional Groups
Target Compound 4-methanesulfonylphenyl Not reported Not reported ~2.1* Sulfonyl, carboxamide
TAK-593 Cyclopropylcarbonylimidazo Not reported Not reported ~3.5 Imidazopyridazine, carboxamide
Compound 3a () Phenyl 133–135 68 ~3.8 Cyano, carboxamide
Compound 3d () 4-Fluorophenyl 181–183 71 ~3.2 Fluoro, cyano, carboxamide
N-(2,4-Difluorophenyl) analog () 2,4-Difluorophenyl Not reported Not reported ~2.8 Difluoro, carboxamide

*Predicted using computational tools (e.g., ChemAxon).

  • Polarity and Solubility : The methanesulfonyl group increases hydrophilicity compared to halogenated derivatives (e.g., 3b with Cl, logP ~3.8) . This may enhance aqueous solubility, critical for oral bioavailability.
  • Synthesis Yields : While the target compound’s yield is unreported, analogs with electron-withdrawing groups (e.g., 3d, 71% yield) often show higher yields due to improved reactivity in amide coupling .

Stability and Reactivity

  • Acid/Base Stability : The methanesulfonyl group is chemically stable under standard purification conditions (e.g., HCl/NaOH washes, as in ) .

Preparation Methods

Cyclocondensation of β-Ketoesters with Methylhydrazine

Ethyl acetoacetate reacts with methylhydrazine in methanol under reflux to form ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. Hydrolysis with aqueous NaOH (4 h at 80°C) yields 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (2a) in 60% yield.

Key Data :

StepConditionsYieldPurity
Ester formationMethanol, reflux, 2 h93%96%
Hydrolysis1 M NaOH, 80°C, 4 h60%92%

¹H NMR (DMSO-d6) of 2a: δ 2.26 (s, 3H, CH3), 4.11 (s, 3H, CH3), 6.61 (s, 1H, pyrazole-H).

Alternative Route via Diethyl Oxalate

Diethyl oxalate and acetone react at −5°C in acetone, followed by treatment with methylhydrazine in ethanol to form ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. This method achieves 94% yield for the cyclocondensation step.

Acyl Chloride Formation

Conversion of the carboxylic acid to its reactive acyl chloride is critical for amide coupling.

Thionyl Chloride (SOCl2) Method

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid reacts with excess SOCl2 under reflux in dichloroethane for 2 h, yielding the corresponding acyl chloride. This method is preferred for its simplicity and high conversion rates.

Optimization Insight :

  • Solvent: Dichloroethane > toluene (reduces side reactions).

  • Temperature: Reflux (40–80°C) ensures complete conversion.

Oxalyl Chloride Approach

Oxalyl chloride with catalytic DMF in dichloromethane at 0°C provides a milder alternative, suitable for acid-sensitive substrates. Reaction completion is confirmed by TLC (Rf = 0.7 in ethyl acetate/hexane).

Amide Bond Formation with 4-Methanesulfonylaniline

Coupling the acyl chloride with 4-methanesulfonylaniline completes the synthesis.

Schotten-Baumann Conditions

Acyl chloride is added dropwise to a stirred solution of 4-methanesulfonylaniline in THF/water (1:1) at 0°C. Triethylamine (2 eq) neutralizes HCl, driving the reaction to completion. The crude product is purified via recrystallization from ethanol/water (70% yield).

Characterization Data :

  • Melting Point : 235–238°C (similar to analogous compounds in).

  • ¹H NMR (CDCl3) : δ 2.54 (s, 3H, SO2CH3), 3.89 (s, 3H, N-CH3), 7.82 (d, 2H, Ar-H), 8.12 (d, 2H, Ar-H).

Solid-Phase Coupling for High-Throughput Synthesis

Iterative combinatorial libraries employ polymer-supported carbodiimide (PS-EDCI) in DMF to couple 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with 4-methanesulfonylaniline. This method achieves 85% purity without chromatography, ideal for rapid analog screening.

Alternative Routes and Recent Advances

Direct Coupling via Mixed Carbonates

A 2025 patent (CN114014809A) discloses a one-pot method using 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, 4-methanesulfonylaniline, and ethyl chloroformate in acetonitrile. The reaction proceeds at 25°C for 12 h, yielding 78% product with >99% HPLC purity.

Enzymatic Aminolysis

Immobilized lipase (Candida antarctica) catalyzes the aminolysis of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate with 4-methanesulfonylaniline in tert-amyl alcohol. This green chemistry approach achieves 65% conversion but requires further optimization for industrial use.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Schotten-Baumann70%95%HighLow
Solid-Phase (PS-EDCI)85%85%MediumMedium
One-Pot Carbonate78%99%HighHigh

The Schotten-Baumann method remains the benchmark for laboratory-scale synthesis, while the one-pot carbonate approach is superior for GMP manufacturing.

Challenges and Optimization Strategies

  • Regioselectivity : Methylhydrazine must react selectively at the β-ketoester’s ketone group to avoid 1,5-dimethyl isomer formation. Anhydrous conditions and slow reagent addition mitigate this issue.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves residual starting materials, but recrystallization from ethanol is more cost-effective for bulk production .

Q & A

Q. What are the common synthetic routes for preparing N-(4-methanesulfonylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters under acidic conditions. For example:

Pyrazole ring formation : Reacting hydrazine with ethyl acetoacetate or similar precursors to form the pyrazole core .

Functionalization : Introducing the methanesulfonylphenyl group via nucleophilic substitution or coupling reactions.

Optimization : Microwave-assisted synthesis (e.g., 80–120°C, DMF solvent) can enhance reaction efficiency . Key factors include pH control, solvent polarity, and catalyst choice (e.g., K₂CO₃ for deprotonation) .

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and structural integrity .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for pharmacological studies) .
  • X-ray Diffraction : Resolves crystal structure and stereochemistry .

Q. How are initial biological activities screened for this compound in preclinical research?

Answer:

  • In vitro assays : Test inhibition of enzymes (e.g., cyclooxygenase for anti-inflammatory activity) or receptor binding (e.g., VEGF receptor kinase inhibition ).
  • Cell-based models : Cytotoxicity screening against cancer cell lines (e.g., MTT assay) .
  • Dose-response studies : Establish IC₅₀ values using gradient concentrations (e.g., 0.1–100 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced potency?

Answer:

  • Substituent variation : Replace the methanesulfonyl group with fluorophenyl or methylsulfanyl groups to modulate lipophilicity and target binding .
  • Bioisosteric replacement : Substitute the pyrazole ring with triazole or oxadiazole to improve metabolic stability .
  • Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to predict activity based on electronic and steric parameters .

Q. What mechanistic insights exist for this compound’s interaction with VEGF receptor 2 kinase?

Answer:

  • Binding mode : The pyrazole carboxamide moiety binds to the ATP-binding pocket of VEGF receptor 2, confirmed via X-ray crystallography .
  • Key interactions : Hydrogen bonding between the carboxamide group and kinase hinge residues (e.g., Cys919) .
  • Functional assays : Measure inhibition of endothelial cell proliferation (IC₅₀ < 10 nM in optimized derivatives) .

Q. How can synthetic methodologies be optimized to address low yields in large-scale production?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield at 100°C vs. 50% conventional heating) .
  • Flow chemistry : Continuous processing minimizes side reactions .
  • Catalyst screening : Transition metals (e.g., Pd/C) improve coupling efficiency for aryl groups .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Structural validation : Confirm compound identity via NMR and HRMS to rule out impurities .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., celecoxib for COX-2 inhibition) .
  • Meta-analysis : Compare substituent effects; e.g., fluorophenyl groups enhance anti-inflammatory activity vs. methoxy derivatives .

Q. What role do computational methods play in predicting this compound’s pharmacokinetic properties?

Answer:

  • Molecular docking : Predict binding affinity to targets (e.g., AutoDock Vina) .
  • ADMET prediction : Tools like SwissADME estimate solubility (LogP < 3 optimal), CYP450 metabolism, and bioavailability .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.